2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
CAS No.:
Cat. No.: VC14772060
Molecular Formula: C25H25N5O5
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O5 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
| Standard InChI | InChI=1S/C25H25N5O5/c1-34-19-9-8-17-21(22(19)35-2)25(33)30-18-7-4-3-6-16(18)24(32)29(23(17)30)14-20(31)27-10-5-12-28-13-11-26-15-28/h3-4,6-9,11,13,15,23H,5,10,12,14H2,1-2H3,(H,27,31) |
| Standard InChI Key | QHMLPIXSCDKVRP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCCN5C=CN=C5)OC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The compound’s backbone consists of a tetracyclic isoindolo[2,1-a]quinazolin-11-one system, featuring two methoxy groups at positions 9 and 10, and two ketone groups at positions 5 and 11 . The quinazoline moiety is fused to an isoindole ring, creating a rigid, planar structure that may enhance interactions with biological targets such as enzymes or receptors . The acetamide side chain at position 6 is substituted with a 3-(1H-imidazol-1-yl)propyl group, introducing a heteroaromatic imidazole ring known for its role in hydrogen bonding and metal coordination.
Molecular Formula: C₂₅H₂₅N₅O₅
Molecular Weight: 475.5 g/mol
Key Functional Groups:
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Methoxy (-OCH₃) groups at C9 and C10
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Ketone (C=O) groups at C5 and C11
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Acetamide linker (-NH-C(=O)-CH₂-)
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Imidazole-substituted propyl chain
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for this specific compound are unavailable, related isoindoloquinazoline derivatives exhibit distinct spectral patterns. For example, the proton NMR of analogous structures typically shows:
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Aromatic proton resonances between δ 6.8–8.2 ppm for the quinazoline and isoindole rings .
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Imidazole proton signals at δ 7.4–7.6 ppm (H-2 and H-4 of the imidazole ring).
The molecular ion peak in high-resolution mass spectrometry (HRMS) would align with the exact mass of 475.5 g/mol, with fragmentation patterns reflecting the loss of the imidazole-propyl side chain (m/z ~105) and methoxy groups .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of this compound likely follows a modular approach, as seen in related isoindoloquinazoline derivatives :
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Formation of the Isoindoloquinazoline Core:
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Introduction of the Acetamide Side Chain:
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Alkylation of the core at position 6 with bromoacetamide derivatives.
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Subsequent nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine to attach the imidazole moiety.
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Purification and Characterization:
Critical Reaction Parameters:
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Use of Lewis acids (e.g., BF₃·OEt₂) to catalyze cyclization .
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Anhydrous conditions to prevent hydrolysis of the imidazole group.
Biological Activity and Mechanism of Action
Hypothesized Pharmacological Targets
While direct studies on this compound are lacking, structural analogs exhibit activity against:
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Kinase Inhibition:
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Antimicrobial Activity:
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Imidazole-containing compounds disrupt fungal cytochrome P450 enzymes (e.g., CYP51), suggesting potential antifungal applications.
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Antiviral Potential:
In Silico ADMET Predictions
Computational models for similar compounds predict:
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Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic clearance via CYP3A4-mediated oxidation of the imidazole ring.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .
Comparative Analysis with Structural Analogs
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